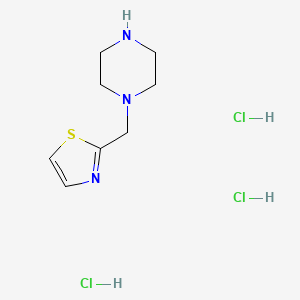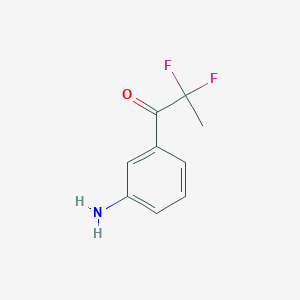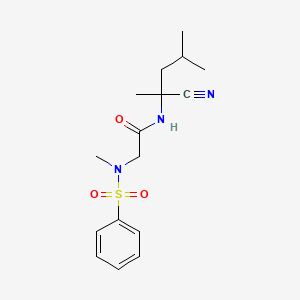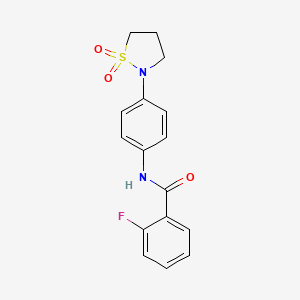
4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their potential applications in pharmaceuticals and agrochemicals. Paper describes the preparation of starting materials for the synthesis of heteroannulated coumarins by reacting 4-hydroxycoumarin with trifluoroacetic anhydride. This suggests that trifluoroacetic anhydride could be a reagent in the synthesis of 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride. Paper outlines a method for synthesizing 4-amino-2-(trifluoromethyl)-1H-pyrroles, which involves the reaction of a trifluoromethylated compound with amines. This indicates that amines can be used to introduce the amino group into fluorinated structures. Paper mentions the use of concentrated hydrochloric acid in the synthesis of a related compound, which could be relevant for the hydrochloride formation in the target compound.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the presence of the strong carbon-fluorine bond, which can influence the chemical and physical properties of the molecule. The papers do not provide direct information on the molecular structure of 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride, but they do discuss the structural analysis of related compounds through NMR and X-ray crystallography , which are techniques that could be applied to the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of fluorinated compounds is often unique due to the electron-withdrawing nature of the fluorine atoms. Paper shows that the trifluoromethyl group can participate in reactions with aminoheterocycles and other nucleophiles to create fused coumarins. This suggests that the trifluoromethyl group in 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride may also exhibit reactivity with nucleophiles.
Physical and Chemical Properties Analysis
Fluorinated compounds generally have distinct physical and chemical properties, such as increased thermal stability and lipophilicity. While the papers do not discuss the specific properties of 4,4,4-Trifluoro-3-methoxybutan-2-amine;hydrochloride, they do provide insights into the properties of similar fluorinated structures. For example, paper evaluates the antimicrobial activity of fluorinated compounds, which could be an area of interest for the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
The ability of certain compounds to act as effective aminating agents for various substrates highlights their utility in chemical transformations. For example, organostannanes are utilized in metathetical reactions to substitute fluorine and chlorine in various compounds with an amino group, suggesting a potential application of trifluoro-methoxybutan-2-amine derivatives in similar transformations (George & Lappert, 1969).
Fluorinated Amino Acids Synthesis
Research has demonstrated the stereoselective synthesis of fluorinated amino acids starting from compounds similar to 4,4,4-Trifluoro-3-methoxybutan-2-amine, showcasing their importance in creating valuable amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine. These compounds are obtained through oxidative rearrangement and selective hydrogenation processes, underlining the role of trifluoro-methoxybutan-2-amine derivatives in the synthesis of biochemically significant molecules (Pigza, Quach, & Molinski, 2009).
Perfluorochemicals for Medical Use
The electrochemical fluorination process to transform partly fluorinated compounds into perfluorinated ethers suggests a broader application of trifluoro-methoxybutan-2-amine derivatives in creating perfluorochemicals for medical applications, such as blood substitutes. This research indicates the potential of using trifluoro-methoxybutan-2-amine derivatives in the synthesis of medically relevant materials (Ono et al., 1985).
Novel Synthetic Approaches
Innovative methods like liquid-phase photofluorination with elemental fluorine have been applied for the synthesis of perfluorochemicals, demonstrating the utility of compounds with structures related to trifluoro-methoxybutan-2-amine in preparing isomerically pure branched fluorinated alkanes, ethers, and amines. These findings emphasize the compound's potential in developing new materials with specific chemical and physical properties (Scherer & Yamanouchi, 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-3-methoxybutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-3(9)4(10-2)5(6,7)8;/h3-4H,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLNTKTYYMFSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(F)(F)F)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2109403-95-2 |
Source


|
| Record name | 4,4,4-trifluoro-3-methoxybutan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate](/img/structure/B2549752.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2549754.png)



![N-(4-fluorophenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2549758.png)
![10-(4-ethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2549760.png)
![3-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2549761.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-chlorophenyl)azepan-1-yl)ethanone](/img/structure/B2549770.png)

